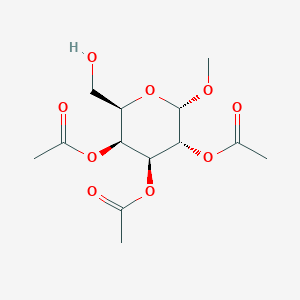
methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate: is a derivative of galactose, a type of sugar. It is a methylated and acetylated form of alpha-D-galactopyranoside, which is a monosaccharide. This compound is often used in biochemical research and has various applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate typically involves the acetylation of methyl alpha-D-galactopyranoside. The process includes the following steps:
Starting Material: Methyl alpha-D-galactopyranoside.
Acetylation: The hydroxyl groups at positions 2, 3, and 4 of the galactopyranoside ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Acetylation: Using large reactors for the acetylation process.
Continuous Purification: Employing continuous chromatography systems for efficient purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions: Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound, methyl alpha-D-galactopyranoside.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Methyl alpha-D-galactopyranoside.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. It can also bind to carbohydrate-binding proteins, influencing various cellular processes.
Molecular Targets and Pathways:
Enzymes: Alpha-galactosidases and other glycosidases.
Receptors: Carbohydrate-binding proteins such as lectins.
Pathways: Carbohydrate metabolism pathways, including glycolysis and gluconeogenesis.
類似化合物との比較
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl beta-D-galactopyranoside: Differing in the anomeric configuration (beta instead of alpha).
Methyl alpha-D-mannopyranoside: Derived from mannose, another monosaccharide.
Uniqueness: The uniqueness of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate lies in its specific acetylation pattern and its applications in various fields of research. Its ability to undergo specific chemical reactions and its role as a building block in carbohydrate chemistry make it a valuable compound in scientific studies.
特性
CAS番号 |
38982-57-9 |
|---|---|
分子式 |
C13H20O9 |
分子量 |
320.29 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 |
InChIキー |
OBVFJYUDIWPVKD-SJHCENCUSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


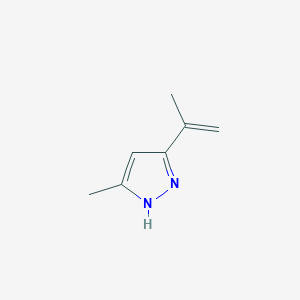

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
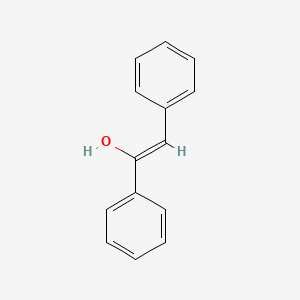
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
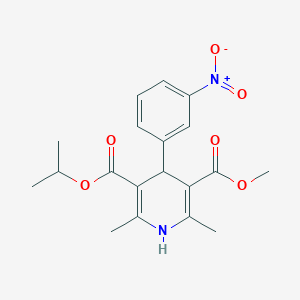
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
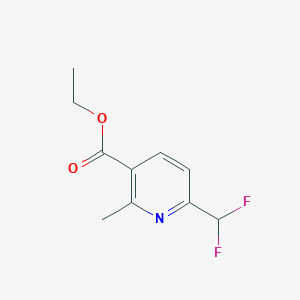
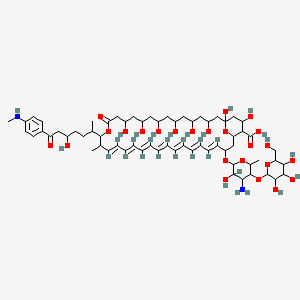
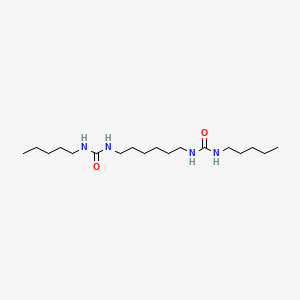
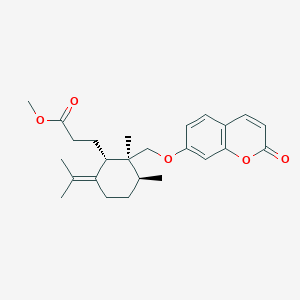
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
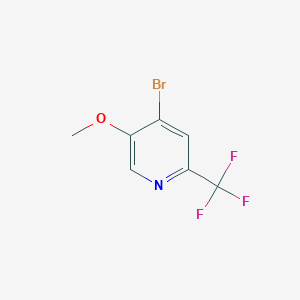
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
